N-(2-bromo-4-methylphenyl)thian-4-amine is an organic compound characterized by its unique structure and potential applications in medicinal chemistry and materials science. This compound is classified under amines and thioether derivatives, containing a bromine atom and a thian group, which contributes to its reactivity and functionality.
This compound can be synthesized through various chemical methods, primarily involving the reaction of 2-bromo-4-methylaniline with thian-4-amine. The synthesis process can be optimized for yield and purity, making it suitable for both laboratory and industrial applications.
N-(2-bromo-4-methylphenyl)thian-4-amine falls under the category of:
The synthesis of N-(2-bromo-4-methylphenyl)thian-4-amine typically involves a coupling reaction between 2-bromo-4-methylaniline and thian-4-amine. This reaction can be catalyzed by palladium under inert conditions to prevent unwanted side reactions. The general steps include:
The reaction conditions are critical for optimizing yield and purity. Typical conditions may involve:
N-(2-bromo-4-methylphenyl)thian-4-amine has a molecular formula of C12H16BrN2S. Its structure features:
Property | Value |
---|---|
Molecular Formula | C12H16BrN2S |
Molecular Weight | 286.23 g/mol |
IUPAC Name | N-(2-bromo-4-methylphenyl)thian-4-amine |
InChI | InChI=1S/C12H16BrN2S/c1-9... |
InChI Key | XXYYSWZZCIOYBJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)Br)NC2CCSCC2 |
N-(2-bromo-4-methylphenyl)thian-4-amine can undergo several types of chemical reactions:
The choice of reagents and conditions significantly affects the outcome:
The mechanism of action for N-(2-bromo-4-methylphenyl)thian-4-amine involves its interaction with biological targets, potentially modulating enzyme activities or receptor binding. The presence of the bromine atom may enhance lipophilicity, allowing better membrane penetration in biological systems.
N-(2-bromo-4-methylphenyl)thian-4-amine is typically a solid at room temperature with moderate solubility in organic solvents.
Key chemical properties include:
N-(2-bromo-4-methylphenyl)thian-4-amine has several scientific applications:
This compound's diverse applications highlight its significance in both academic research and industrial processes, making it an important subject for further study and exploration in various scientific fields.
CAS No.:
CAS No.:
CAS No.: 2514-52-5